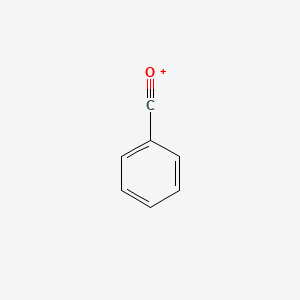

Benzylium

Beschreibung

Eigenschaften

Molekularformel |

C7H5O+ |

|---|---|

Molekulargewicht |

105.11 g/mol |

IUPAC-Name |

benzylidyneoxidanium |

InChI |

InChI=1S/C7H5O/c8-6-7-4-2-1-3-5-7/h1-5H/q+1 |

InChI-Schlüssel |

UIVYRGNJIZIXRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C#[O+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Benzylium Cation: Structure, Bonding, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylium cation, a cornerstone of organic chemistry, serves as a critical reactive intermediate in a multitude of chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution reactions. Its remarkable stability, conferred by the delocalization of the positive charge across the aromatic ring, has been a subject of extensive theoretical and experimental investigation. This technical guide provides a comprehensive overview of the this compound cation's structure, bonding characteristics, and the experimental methodologies employed for its study. Quantitative data on its geometry are presented, alongside detailed protocols for its generation and spectroscopic analysis. Furthermore, key reaction pathways and structural concepts are visualized through detailed diagrams to facilitate a deeper understanding of this pivotal chemical entity.

Structure and Bonding

The this compound cation (C₆H₅CH₂⁺) consists of a methylene (B1212753) group (-CH₂⁺) attached to a phenyl ring. The carbocation carbon is sp² hybridized, resulting in a planar geometry with a vacant p-orbital. This vacancy is key to its stability, as it allows for conjugation with the π-electron system of the benzene (B151609) ring.

Resonance Stabilization

The defining feature of the this compound cation is its significant resonance stabilization. The positive charge is not localized on the exocyclic methylene carbon but is delocalized over the entire molecule, primarily at the ortho and para positions of the aromatic ring. This delocalization distributes the positive charge, thereby stabilizing the cation.[1][2]

The resonance hybrid can be represented by the following contributing structures:

Caption: Resonance structures of the this compound cation.

Molecular Orbital (MO) Theory

A molecular orbital approach provides a more sophisticated model of the bonding in the this compound cation. The π system is formed by the combination of the six p-orbitals of the benzene ring and the p-orbital of the methylene carbon. This results in seven π molecular orbitals. In the ground state of the cation, six π-electrons occupy the three lowest energy bonding molecular orbitals, leaving the lowest unoccupied molecular orbital (LUMO) delocalized over the entire system. This delocalization is responsible for the cation's stability.[3]

Caption: Simplified MO diagram of the this compound cation π system.

Quantitative Structural Data

Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have provided valuable insights into the geometry of the this compound cation.[4]

| Parameter | Calculated Value | Method/Basis Set | Reference |

| Bond Lengths (Å) | |||

| C(ring)-C(ring) | 1.39 - 1.42 | B3LYP/6-31G(d,p) | [4] |

| C(ring)-C(methylene) | ~1.38 | MP2(full)/6-31G* | |

| C(methylene)-H | ~1.09 | B3LYP/6-31G(d,p) | [4] |

| Bond Angles (°) | |||

| C-C-C (in ring) | ~120 | B3LYP/6-31G(d,p) | [4] |

| H-C(methylene)-H | ~118 | B3LYP/6-31G(d,p) | [4] |

| C(ring)-C(methylene)-H | ~121 | B3LYP/6-31G(d,p) | [4] |

Experimental Protocols

The transient nature of the this compound cation necessitates specialized techniques for its generation and characterization.

Generation of this compound Cations for Mass Spectrometry

Objective: To produce gas-phase this compound cations for subsequent analysis by mass spectrometry techniques.

Methodology: Electron bombardment of suitable precursors in a storage-type ion source.[5]

Protocol:

-

Introduce a volatile precursor, such as benzyl (B1604629) chloride or toluene, into a high-vacuum ion source.[5]

-

Bombard the precursor molecules with a beam of electrons of sufficient energy to induce ionization and fragmentation.

-

Mass select the resulting ions of mass-to-charge ratio (m/z) 91, corresponding to the C₇H₇⁺ species, using a quadrupole mass filter.[5]

-

Inject the mass-selected ions into a cryogenic ion trap for cooling and subsequent experiments.[5]

Infrared Predissociation (IRPD) Spectroscopy

Objective: To obtain the infrared spectrum of the this compound cation to probe its vibrational structure.

Methodology: Tagging the this compound cation with a weakly bound inert gas atom (e.g., Ne) and inducing dissociation of the complex by resonant absorption of infrared radiation.[5][6]

Protocol:

-

Generate and mass-select this compound cations as described in Protocol 3.1.

-

Inject the ions into a cryogenic 22-pole RF ion trap held at a nominal temperature of 8-9 K.[5]

-

Introduce a pulse of a He:Ne gas mixture (e.g., 3:1 ratio) into the trap to cool the ions and promote the formation of this compound-neon complexes (Bz⁺·Ne) via ternary attachment.[5]

-

Irradiate the trapped complexes with a tunable infrared laser.

-

Monitor the depletion of the Bz⁺·Ne signal as a function of the infrared laser wavelength. A decrease in the signal indicates resonant absorption and subsequent dissociation of the complex.

-

The resulting action spectrum (ion depletion vs. wavelength) corresponds to the infrared absorption spectrum of the this compound cation.

Photofragmentation Spectroscopy

Objective: To record the electronic spectrum of the this compound cation.

Methodology: Inducing fragmentation of the this compound cation by absorption of UV-visible photons and detecting the resulting fragment ions.[7][8]

Protocol:

-

Generate this compound cations, for example, by collision-induced dissociation of electrosprayed protonated benzylamine.[7]

-

Store the generated cations in a cryogenically cooled quadrupole ion trap.[7]

-

Irradiate the trapped ions with a tunable laser in the UV-visible region.

-

Detect the ionic photofragments using a time-of-flight mass spectrometer.[7]

-

Record the photofragment ion signal as a function of the laser wavelength to obtain the photofragmentation spectrum, which reflects the electronic absorption spectrum of the this compound cation.[7]

Role in SN1 Reactions

The this compound cation is a classic example of a stabilized carbocation intermediate in Sₙ1 (Substitution Nucleophilic Unimolecular) reactions.[9][10] The formation of the this compound cation is the rate-determining step in the Sₙ1 reaction of benzylic substrates.

References

- 1. Gas-phase chemistry of benzyl cations in dissociation of N-benzylammonium and N-benzyliminium ions studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. homework.study.com [homework.study.com]

- 4. Benzylic cations with triplet ground states: computational studies of aryl carbenium ions, silylenium ions, nitrenium ions, and oxenium ions substituted with meta pi donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Evidence of the this compound and Tropylium Cations as the two long-lived Isomers of C7H7+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. [PDF] Photo-fragmentation spectroscopy of this compound and 1-phenylethyl cations. | Semantic Scholar [semanticscholar.org]

- 9. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of Stable Benzylium Carbocations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylium carbocations, intermediates characterized by a positive charge on a benzylic carbon, are of profound importance in organic chemistry, playing a pivotal role in numerous reactions including electrophilic aromatic substitution, solvolysis, and enzymatic transformations. Their high reactivity, however, has historically rendered them transient and challenging to study directly. The advent of superacid chemistry and weakly coordinating anions has enabled the generation and stabilization of these fleeting species, allowing for their detailed spectroscopic characterization and, in some cases, their isolation as stable salts. This guide provides an in-depth overview of the synthesis, characterization, and stability of this compound carbocations, with a focus on experimental methodologies and quantitative data for researchers in academia and the pharmaceutical industry.

General Principles of this compound Carbocation Stabilization

The stability of this compound carbocations is primarily attributed to the delocalization of the positive charge from the benzylic carbon into the adjacent aromatic ring through resonance.[1][2] This delocalization distributes the positive charge over the ortho and para positions of the ring, significantly stabilizing the carbocation compared to non-conjugated systems.[1]

The stability of this compound carbocations can be further enhanced by:

-

Electron-Donating Groups (EDGs): Substituents on the aromatic ring that can donate electron density, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, further delocalize the positive charge and increase the stability of the carbocation.[3] This effect is most pronounced when the EDGs are at the ortho and para positions.

-

Non-Nucleophilic Media: The use of superacids and solvents with very low nucleophilicity prevents the capture of the carbocation by a nucleophile, allowing for its persistence in solution for spectroscopic observation.[4][5]

-

Weakly Coordinating Anions (WCAs): For the isolation of this compound carbocations as stable salts, the counterion must be extremely non-nucleophilic to avoid covalent bond formation with the highly electrophilic carbocation.[6] Examples of such anions include hexafluoroantimonate (SbF₆⁻) and tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻).

Synthesis of Stable this compound Carbocations in Superacid Media

The most common method for generating persistent this compound carbocations for spectroscopic analysis involves the ionization of a suitable precursor in a superacid solution at low temperatures.[4] Superacids are acids with an acidity greater than that of 100% sulfuric acid. A widely used superacid system is a mixture of a strong Lewis acid, such as antimony pentafluoride (SbF₅), and a strong Brønsted acid, like fluorosulfuric acid (FSO₃H), often referred to as "Magic Acid".[7] The ionization of a precursor, typically a benzylic alcohol or halide, in a superacid medium proceeds as follows:

Caption: General scheme for this compound carbocation formation from a benzylic alcohol in superacid.

Detailed Experimental Protocol: Generation of 4-Methoxythis compound Carbocation

This protocol describes the generation of the 4-methoxythis compound carbocation from 4-methoxybenzyl alcohol in a superacid solution for NMR analysis.

Materials:

-

4-Methoxybenzyl alcohol

-

Antimony pentafluoride (SbF₅)

-

Fluorosulfuric acid (FSO₃H)

-

Sulfuryl chloride fluoride (B91410) (SO₂ClF) as a solvent

-

Deuterated chloroform (B151607) (CDCl₃) for NMR lock

-

NMR tubes

Procedure:

-

Preparation of the Superacid Solution: In a glovebox under an inert atmosphere, a 1:1 molar solution of FSO₃H:SbF₅ ("Magic Acid") is carefully prepared in SO₂ClF at -78 °C (dry ice/acetone bath). Caution: Superacids are extremely corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment.

-

Preparation of the Precursor Solution: A solution of 4-methoxybenzyl alcohol is prepared in a small amount of SO₂ClF.

-

Generation of the Carbocation: The NMR tube is cooled to -78 °C. A small amount of the superacid solution is added to the NMR tube. Subsequently, the precursor solution is slowly added to the superacid in the NMR tube while maintaining the low temperature. The formation of the carbocation is often indicated by a color change.

-

NMR Analysis: A sealed capillary containing CDCl₃ is placed in the NMR tube for locking purposes. The NMR spectrum is then recorded at a low temperature (e.g., -70 °C) to observe the persistent carbocation.

Quantitative Data: Stability and Spectroscopic Properties

The stability of carbocations can be quantitatively expressed using pK_R+_ values, which relate to the equilibrium constant for the reaction of the carbocation with water. More negative pK_R+_ values indicate greater stability. The electronic environment of the carbocation is reflected in its ¹H and ¹³C NMR chemical shifts.

pK_R+_ Values for Substituted this compound Carbocations

| Substituent (X) in XC₆H₄CH₂⁺ | pK_R+_ |

| 4-OCH₃ | -12.4[8] |

| H | -21.0 (estimated)[8] |

¹H and ¹³C NMR Chemical Shift Data for Substituted this compound Carbocations

The formation of a this compound carbocation results in a significant downfield shift of the benzylic protons and carbons, as well as the aromatic carbons, particularly at the ortho and para positions, due to the deshielding effect of the positive charge.

| Substituent (X) in XC₆H₄CH₂⁺ | δ(¹H, CαH₂) (ppm) | δ(¹³C, Cα) (ppm) | δ(¹³C, C_para_) (ppm) |

| 4-OCH₃ | ~9.5 | ~180 | ~185 |

| 4-CH₃ | ~9.8 | ~190 | ~195 |

| H | ~10.0 | ~197 | ~198 |

| 4-Cl | ~10.2 | ~200 | ~200 |

| 4-NO₂ | ~10.8 | ~210 | ~205 |

Note: The chemical shift values are approximate and can vary depending on the specific superacid system and temperature.

Isolation of Stable this compound Carbocation Salts

While observation in superacid is a powerful tool, the ultimate proof of the existence and structure of a stable carbocation is its isolation as a crystalline salt. This requires the use of a very weakly coordinating anion (WCA) that is incapable of forming a covalent bond with the highly electrophilic this compound cation.

Caption: A general strategy for the synthesis of a this compound salt using a silver salt of a WCA.

Conclusion

The synthesis and characterization of stable this compound carbocations represent a significant achievement in physical organic chemistry. The use of superacid media has provided a window into the structure and reactivity of these fundamental intermediates. The quantitative data on their stability and spectroscopic properties are invaluable for understanding reaction mechanisms and for the rational design of new chemical entities in drug development. Further advances in the isolation of simple this compound carbocation salts will continue to refine our understanding of these fascinating and important chemical species.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. leah4sci.com [leah4sci.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

Formation of Benzylium Ions from Toluene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylium ion (C₆H₅CH₂⁺), a fundamental carbocation intermediate, plays a pivotal role in a myriad of chemical transformations, ranging from classical organic reactions to intricate biological processes. Its formation from readily available toluene (B28343) precursors is a cornerstone of synthetic chemistry and a subject of extensive mechanistic investigation. This technical guide provides a comprehensive overview of the primary methodologies for generating this compound ions from toluene and its derivatives, with a focus on both gas-phase and solution-phase techniques. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize and study this critical reactive intermediate.

Introduction

The this compound cation, often referred to as the benzyl (B1604629) cation, is a resonance-stabilized carbocation that exhibits significant stability compared to simple alkyl carbocations. This stability, arising from the delocalization of the positive charge over the aromatic ring, makes it an accessible and versatile intermediate in organic synthesis. Toluene and its derivatives, such as benzyl halides and benzyl alcohol, serve as the most common and economically viable precursors for the generation of this compound ions. Understanding the diverse methods for their formation is crucial for controlling reaction outcomes and designing novel synthetic strategies.

This guide is structured to provide a detailed exploration of the core methodologies for this compound ion formation, covering both gas-phase studies, which offer fundamental insights into the ion's intrinsic properties and reactivity, and solution-phase methods, which are of paramount importance for practical synthetic applications.

Gas-Phase Formation of this compound Ions

In the gas phase, this compound ions are typically generated from toluene through ionization followed by fragmentation. These methods are instrumental in studying the fundamental properties of the ion, free from solvent effects. Mass spectrometry techniques are the primary tools for these investigations.

Upon ionization, toluene forms a molecular ion (C₇H₈⁺˙), which can then lose a hydrogen atom to yield the C₇H₇⁺ ion. A significant aspect of this process is the competition between the formation of the this compound ion and its more stable isomer, the tropylium (B1234903) ion. The tropylium cation possesses a seven-membered aromatic ring and is thermodynamically favored. The ratio of this compound to tropylium ions formed is highly dependent on the internal energy of the toluene molecular ion.

Key Experimental Techniques

-

Electron Ionization (EI): In EI mass spectrometry, toluene vapor is bombarded with high-energy electrons, leading to the formation of the toluene radical cation, which then fragments.

-

Photoionization Mass Spectrometry (PIMS): PIMS uses photons of a specific energy to ionize toluene molecules. By varying the photon energy, the fragmentation pathways can be precisely controlled and studied. Time-resolved PIMS allows for the direct observation of the fragmentation of excited ions.

-

Collision-Induced Dissociation (CID): This tandem mass spectrometry technique involves accelerating mass-selected ions (like the toluene radical cation) and colliding them with a neutral gas. The resulting fragmentation provides structural information and helps differentiate between isomers like the this compound and tropylium ions.

-

Infrared Predissociation (IRPD) Spectroscopy: This advanced technique allows for the vibrational spectroscopy of ions, providing definitive structural identification of the C₇H₇⁺ isomers.

Reaction Pathway: Toluene to this compound and Tropylium Ions

The gas-phase fragmentation of the toluene radical cation to form this compound and tropylium ions is a complex process involving isomerization. The initial toluene radical cation can rearrange to a cycloheptatriene (B165957) radical cation before losing a hydrogen atom.

Solution-Phase Formation of this compound Ions

For synthetic chemists, the generation of this compound ions in solution is of utmost importance. The primary method for this is the Friedel-Crafts reaction and related processes, where a benzyl precursor is activated by a Lewis or Brønsted acid.

Precursors for this compound Ion Formation

-

Benzyl Halides: Benzyl chloride and benzyl bromide are common precursors. The halide is abstracted by a Lewis acid to form the this compound ion.

-

Benzyl Alcohol: In the presence of a strong Brønsted acid or a Lewis acid, benzyl alcohol can be protonated, and subsequent loss of water generates the this compound ion.

Catalysts for this compound Ion Formation

-

Lewis Acids: A wide range of Lewis acids can be employed, with the most common being aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). The choice of Lewis acid can influence the reactivity and selectivity of the reaction.

-

Brønsted Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are effective in generating this compound ions from benzyl alcohol.

The Friedel-Crafts Benzylation Reaction

The Friedel-Crafts benzylation of aromatic compounds is a classic example of a reaction proceeding through a this compound ion intermediate. In this reaction, a benzyl precursor is used to alkylate an aromatic ring in the presence of a catalyst.

Quantitative Data

The efficiency of this compound ion formation and subsequent reactions is highly dependent on the choice of precursor, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalysts for the Friedel-Crafts Benzylation of Anisole with Benzyl Alcohol

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 4-benzylanisole (%) | Reference |

| p2NPh–OSO₃H | 15 mg | 120 | 4 | 98 | 95 (para), 5 (ortho) | |

| FeCl₃ | 15 | 120 | 4 | 85 | - | |

| AlCl₃ | 15 | 120 | 4 | 80 | - | |

| H₂SO₄ | 15 | 120 | 4 | 75 | - |

Data extracted from a study on sulfonic acid functionalized poly(2-naphthol) porous polymer as a catalyst.

Table 2: Appearance Energies for this compound and Tropylium Ions from Toluene

| Ion | Method | Appearance Energy (eV) at 0 K | Reference |

| C₇H₇⁺ (untrapped) | TPIMS | 11.5 | |

| This compound (Bz⁺) (trapped) | TPIMS | 11.1 | |

| Tropylium (Tr⁺) | TPIMS | 11.1 |

TPIMS: Time-resolved Photoionization Mass Spectrometry.

Experimental Protocols

Gas-Phase Generation and Characterization of this compound Ions

Objective: To generate and distinguish between this compound and tropylium ions from toluene using mass spectrometry.

Methodology: Infrared Predissociation (IRPD) Spectroscopy of Neon-Tagged C₇H₇⁺

-

Ion Generation: Toluene is introduced into an ion source where it is ionized by electron bombardment.

-

Mass Selection: The resulting ions are guided into a quadrupole mass filter, which selects for ions with a mass-to-charge ratio of 91 (C₇H₇⁺).

-

Ion Trapping and Cooling: The mass-selected ions are injected into a cryogenic 22-pole ion trap held at approximately 10 K. A pulse of a helium/neon gas mixture is introduced to cool the ions and promote the formation of weakly bound C₇H₇⁺·Ne complexes.

-

IR Spectroscopy: The trapped and tagged ions are irradiated with a tunable infrared free-electron laser. When the IR frequency is resonant with a vibrational mode of the C₇H₇⁺ ion, the complex absorbs a photon and dissociates.

-

Detection: The depletion of the C₇H₇⁺·Ne signal as a function of IR wavelength is monitored to obtain the vibrational spectrum.

-

Isomer Differentiation: By comparing the experimental spectrum with theoretical calculations for the this compound and tropylium structures, the identity and relative abundance of the isomers can be determined.

Solution-Phase Synthesis: Friedel-Crafts Benzylation of Phenol (B47542) with Benzyl Alcohol

Objective: To synthesize 2-benzylphenol (B1197477) via a Friedel-Crafts reaction, demonstrating the in-situ generation of a this compound ion.

Materials:

-

Phenol

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (94%)

-

Petroleum ether

-

Distilled water

-

Three-necked round-bottom flask, condenser, thermometer, dropping funnel, magnetic stirrer

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge phenol and sulfuric acid (5% by weight of phenol).

-

Heat the mixture to 140 °C with constant stirring.

-

Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended.

-

After the addition is complete, continue stirring the reaction mixture at 140 °C for an additional 3 hours.

-

Cool the reaction mass to room temperature.

-

Dissolve the mixture in petroleum ether.

-

Neutralize the solution and then wash it several times with distilled water.

-

Distill the organic layer at atmospheric pressure to remove unreacted starting materials and the solvent.

-

The residual product, benzylphenol, is then purified by vacuum distillation.

Spectroscopic Characterization

Direct observation of this compound ions in solution is challenging due to their high reactivity. However, under superacid conditions, they can be stabilized and characterized by spectroscopic methods.

-

NMR Spectroscopy: In superacid media (e.g., SbF₅/SO₂ClF), the long-lived this compound ion can be observed by ¹H and ¹³C NMR spectroscopy. The chemical shifts provide valuable information about the charge distribution in the ion.

-

UV-Vis Spectroscopy: this compound cations exhibit characteristic absorption bands in the UV-visible region. These absorptions are due to π → π* electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by substituents on the aromatic ring.

Conclusion

The formation of this compound ions from toluene precursors is a fundamental process in organic chemistry with significant implications for both mechanistic understanding and synthetic utility. Gas-phase studies have provided a detailed picture of the intrinsic properties of the this compound ion and its relationship with the isomeric tropylium ion. In the solution phase, the generation of this compound ions via Friedel-Crafts and related reactions is a powerful tool for the construction of carbon-carbon bonds. This guide has provided an overview of the key methodologies, quantitative data, and experimental protocols relevant to the formation of this important reactive intermediate. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals seeking to harness the reactivity of the this compound ion in their respective fields.

An In-depth Technical Guide to the Electronic and Photophysical Properties of Benzylium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylium cation, a fundamental carbocation intermediate, plays a crucial role in a vast array of chemical transformations, from electrophilic aromatic substitution to solvolysis reactions. Its inherent reactivity and unique electronic structure have made it a subject of intense research interest. Understanding the electronic and photophysical properties of this compound and its derivatives is paramount for controlling reaction pathways, designing novel catalysts, and developing new therapeutic agents that may target biochemical processes involving benzylic intermediates. This technical guide provides a comprehensive overview of the core electronic and photophysical characteristics of the this compound cation, details the experimental and computational methodologies used for their investigation, and presents key quantitative data in a clear, comparative format.

Electronic Properties and Resonance Stabilization

The electronic structure of the this compound cation is characterized by a positively charged methylene (B1212753) carbon attached to a benzene (B151609) ring. This arrangement allows for significant delocalization of the positive charge into the aromatic π-system through resonance, which imparts considerable stability to the cation. The resonance stabilization of the this compound cation can be depicted as the delocalization of the positive charge across the ortho and para positions of the benzene ring.

Caption: Resonance contributors of the this compound cation illustrating charge delocalization.

Photophysical Properties

The photophysical properties of this compound cations are dictated by the nature of their electronic transitions. Upon absorption of light, the cation is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The subsequent de-excitation pathways, including fluorescence, internal conversion, and intersystem crossing, determine the cation's photophysical behavior.

UV-Visible Absorption

The this compound cation exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. A strong absorption band is typically observed around 303 nm, with a weaker, broader band appearing near 500 nm. These absorptions correspond to π-π* electronic transitions within the delocalized aromatic system.

| Compound | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Method | Reference |

| This compound Cation | 303 ± 2 | - | Pulse radiolysis of benzyl (B1604629) chloride in oxygen-saturated solution | |

| This compound Cation | ~500 (weak, broad) | - | Pulse radiolysis of benzyl chloride in oxygen-saturated solution | |

| Substituted Benzyl Cations | Varies with substituent | - | Laser flash photolysis |

Fluorescence and Excited-State Dynamics

The parent this compound cation is known to be highly reactive and possesses a very short excited-state lifetime, often less than 20 nanoseconds in solution, making the detection of its fluorescence challenging. However, substituted this compound cations, particularly those with electron-donating groups, can exhibit measurable fluorescence. The fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, and the excited-state lifetime (τ) are key parameters that characterize the emissive properties of these species.

| Compound | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) | Solvent | Reference |

| Parent this compound Cation | - | - | < 20 ns | TFE/HFIP | |

| 4-Methoxybenzyl Cation | - | - | - | TFE |

Note: Quantitative fluorescence data for the parent this compound cation is scarce due to its transient nature. The data for substituted derivatives is often dependent on the specific substituent and solvent environment.

Experimental Protocols

The study of the electronic and photophysical properties of highly reactive species like the this compound cation requires specialized experimental techniques.

Synthesis of this compound Ion Precursors

Substituted this compound ions for photophysical studies are often generated in situ from stable precursors. A common method involves the synthesis of N-benzylpyridinium salts, which can then be induced to form the this compound cation.

Protocol for the Synthesis of N-Benzyl-2,4,6-collidinium Salts:

-

Electrochemical Setup: An undivided electrochemical cell is equipped with a carbon plate anode and a platinum wire cathode.

-

Reaction Mixture: The electron-rich arene (e.g., toluene (B28343) or a derivative) and 2,4,6-collidine are dissolved in a suitable solvent such as acetonitrile (B52724) with a supporting electrolyte (e.g., LiClO₄).

-

Electrolysis: A constant current is applied to the cell under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, yielding the N-benzyl-2,4,6-collidinium salt.

UV-Visible Absorption Spectroscopy

-

Sample Preparation: The this compound cation is generated in a suitable transparent solvent (e.g., trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)) from a precursor via a suitable initiation method (e.g., photolysis or chemical reaction).

-

Spectrometer: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample.

-

Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). A reference cuvette containing the pure solvent is used to correct for solvent absorption.

-

Data Analysis: The wavelength of maximum absorbance (λ_max) is determined from the spectrum.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states.

Experimental Workflow for Femtosecond Transient Absorption Spectroscopy:

A Historical Perspective on the Discovery of the Benzylium Ion: From Postulated Intermediate to Directly Observed Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylium ion (C₆H₅CH₂⁺), a cornerstone of modern organic chemistry, has a rich and fascinating history that mirrors the development of our understanding of reaction mechanisms and reactive intermediates. Its journey from a theoretical postulate to a directly observable and characterizable species is a testament to the ingenuity and perseverance of chemists over several decades. This technical guide provides a comprehensive historical perspective on the discovery of the this compound ion, detailing the key experiments, methodologies, and conceptual leaps that solidified its place in the lexicon of chemical intermediates. This exploration is particularly relevant for researchers in drug development, where understanding the behavior of such cationic intermediates can be crucial in designing synthetic routes and predicting metabolic pathways.

Early Concepts and Indirect Evidence: The Era of Solvolysis

The story of the this compound ion is intrinsically linked to the broader history of carbocations. While the idea of positively charged carbon intermediates was nascent in the early 20th century, it was the pioneering work of Sir Christopher Ingold and Edward D. Hughes on nucleophilic substitution reactions in the 1930s that laid the theoretical groundwork.[1][2] They proposed two competing mechanisms, Sₙ1 and Sₙ2, with the former postulating the formation of a carbocation intermediate.

The solvolysis of benzyl (B1604629) halides, particularly benzyl chloride, became a key experimental system for probing these mechanisms.[3][4] Early studies focused on the kinetics of these reactions, meticulously measuring reaction rates under various conditions. The observation that the rate of solvolysis of certain substituted benzyl halides was independent of the concentration of the nucleophile provided strong, albeit indirect, evidence for a stepwise mechanism involving a rate-determining ionization to form a this compound ion intermediate.

Key Experiments in Solvolysis

The meticulous kinetic studies of the mid-20th century provided the first quantitative data pointing towards the existence of the this compound ion. Researchers systematically varied the substituents on the aromatic ring and the solvent composition to observe their effects on the reaction rate.

Experimental Protocol: Kinetic Measurement of Benzyl Chloride Solvolysis (Illustrative)

A typical kinetic study from this era would involve the following steps:

-

Solvent Preparation: A precise mixture of organic solvent (e.g., acetone (B3395972) or ethanol) and water would be prepared by volume or weight.

-

Reactant Preparation: A stock solution of the benzyl halide of a known concentration would be prepared in the chosen solvent system.

-

Reaction Initiation: The benzyl halide solution would be rapidly added to the solvent mixture, maintained at a constant temperature in a thermostatted bath, to initiate the solvolysis reaction.

-

Reaction Quenching and Titration: At specific time intervals, aliquots of the reaction mixture would be withdrawn and quenched, often by adding them to a cold, non-reactive solvent like acetone. The liberated hydrochloric acid would then be titrated with a standardized solution of a base, such as sodium hydroxide, using a suitable indicator to determine the extent of the reaction.

-

Data Analysis: The first-order rate constant (k) would be calculated from the slope of a plot of the natural logarithm of the remaining benzyl halide concentration versus time.

This painstaking work generated a wealth of data that allowed chemists to infer the electronic demands of the transition state leading to the intermediate.

Table 1: Representative Solvolysis Rate Constants for Substituted Benzyl Chlorides

| Substituent (para-) | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| -OCH₃ | 20% Acetonitrile in Water | 25 | 2.2 | [5][6] |

| -CH₃ | 50% Aqueous Acetone | Not Specified | Borderline Sₙ1/Sₙ2 | [7] |

| -H | 50% Aqueous Acetone | Not Specified | Progressively Sₙ2 | [7] |

| -Cl | 20% Acetonitrile in Water | 25 | (Estimated) | [5] |

| -NO₂ | 50% Aqueous Acetone | Not Specified | Progressively Sₙ2 | [7] |

| 3,4-dinitro | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ | [5][6] |

The significant increase in reaction rate with electron-donating substituents, such as the p-methoxy group, was a key finding.[8][9] This observation was rationalized by the ability of these groups to stabilize the developing positive charge in the this compound ion intermediate, thus lowering the activation energy for its formation. This relationship was elegantly quantified through Hammett plots, which showed a strong correlation between the logarithm of the rate constant and the substituent constant (σ), yielding a large negative ρ value, indicative of substantial positive charge development at the benzylic carbon in the transition state.[10]

The Dawn of Direct Observation: George Olah and Superacids

Despite the compelling kinetic evidence, the this compound ion remained an ephemeral species, its existence inferred rather than directly observed. This changed dramatically in the 1960s with the pioneering work of George A. Olah, who was awarded the Nobel Prize in Chemistry in 1994 for his contributions to carbocation chemistry.[8] Olah developed "superacid" media, such as a mixture of fluorosulfuric acid (FSO₃H) and antimony pentafluoride (SbF₅), often referred to as "Magic Acid". These media are incredibly non-nucleophilic, allowing for the generation of carbocations that are stable enough to be studied by spectroscopic methods at low temperatures.[8][11][12]

By dissolving benzyl halides or benzyl alcohols in these superacid solutions at low temperatures, Olah and his team were able to generate and maintain high concentrations of this compound ions, paving the way for their direct spectroscopic characterization.

Experimental Protocol: Preparation of a Stable this compound Ion Solution (Illustrative)

-

Superacid Preparation: A carefully prepared mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (FSO₃H) is created in a dry, inert atmosphere at low temperature (e.g., -78 °C).

-

Precursor Solution: The benzyl precursor (e.g., benzyl fluoride) is dissolved in a non-nucleophilic solvent such as sulfuryl chloride fluoride (B91410) (SO₂ClF).

-

Ion Generation: The precursor solution is slowly added to the vigorously stirred superacid medium at low temperature. The formation of the this compound ion is often accompanied by a characteristic color change.

-

Spectroscopic Analysis: The resulting solution containing the stable this compound ion is then analyzed by nuclear magnetic resonance (NMR) spectroscopy at low temperature.

Spectroscopic Characterization

The ability to prepare stable solutions of this compound ions allowed for their definitive characterization by NMR spectroscopy. The ¹H NMR spectrum of the this compound ion is particularly informative.

Table 2: Representative ¹H NMR Chemical Shifts for the this compound Ion

| Proton(s) | Chemical Shift (ppm) | Multiplicity |

| Methylene (B1212753) (-CH₂⁺) | ~9.7 | Singlet |

| para-Proton | ~8.8 | Triplet |

| ortho-Protons | ~8.7 | Doublet |

| meta-Protons | ~8.0 | Triplet |

The highly deshielded chemical shift of the methylene protons is a direct consequence of the positive charge on the benzylic carbon. Furthermore, the downfield shifts of the aromatic protons, particularly the ortho and para protons, provide clear evidence for the delocalization of the positive charge into the aromatic ring through resonance. This delocalization is a key factor in the relative stability of the this compound ion.

The this compound Ion in Context: Friedel-Crafts Reactions

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, represents one of the earliest and most important methods for forming carbon-carbon bonds to an aromatic ring.[13][14][15] In the context of the this compound ion, Friedel-Crafts alkylation using benzyl halides is a classic example of a reaction proceeding through a this compound-like intermediate.

In this reaction, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the halide from the benzyl halide, generating a highly electrophilic species that is best described as a polarized complex or a true this compound ion, which then undergoes electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Benzylation of Benzene (Illustrative)

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in an excess of dry benzene, which serves as both the solvent and the reactant.

-

Addition of Alkylating Agent: Benzyl chloride is added dropwise to the stirred suspension, often at a controlled temperature to manage the exothermic reaction.

-

Reaction and Quenching: The reaction mixture is stirred for a specified period to ensure complete reaction. It is then carefully quenched by pouring it over a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup and Isolation: The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation to yield the product, diphenylmethane.

The understanding of the this compound ion as an intermediate in this reaction was crucial for explaining observed product distributions and rearrangements in more complex systems.

Conclusion

The discovery of the this compound ion is a compelling narrative of scientific progress, evolving from a theoretical necessity to explain reaction kinetics to a tangible chemical entity that can be isolated and studied in detail. The early solvolysis studies of Hughes, Ingold, and others provided the foundational, albeit indirect, evidence for its existence as a fleeting intermediate. The advent of superacid chemistry, spearheaded by George Olah, revolutionized the field by allowing for the direct observation and spectroscopic characterization of the this compound ion, thereby confirming its structure and the principles of charge delocalization that govern its stability. For professionals in drug discovery and development, this historical journey underscores the importance of understanding reactive intermediates, as the principles uncovered in these fundamental studies continue to inform the design of synthetic strategies and the prediction of molecular behavior in complex biological systems.

References

- 1. Nucleophilic_substitution [chemeurope.com]

- 2. rsc.org [rsc.org]

- 3. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. aromatic compounds - Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Nucleophilic solvent participation in the solvolysis of 4-methoxybenzyl bromide and chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A802518E [pubs.rsc.org]

- 10. web.viu.ca [web.viu.ca]

- 11. researchgate.net [researchgate.net]

- 12. 20.210.105.67 [20.210.105.67]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

The Stability of Benzylium Cations: A Theoretical and Computational Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylium cation, a cornerstone of carbocation chemistry, and its substituted derivatives are critical intermediates in a vast array of chemical transformations, including electrophilic aromatic substitution, solvolysis reactions, and enzymatic processes. Understanding the factors that govern the stability of these transient species is paramount for predicting reaction outcomes, designing novel synthetic routes, and elucidating biochemical mechanisms. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to quantify and rationalize the stability of this compound cations.

Core Concepts in this compound Cation Stability

The inherent stability of the this compound cation arises from the delocalization of the positive charge from the benzylic carbon into the aromatic ring through resonance. This distribution of charge over multiple atoms significantly lowers the overall energy of the system compared to a localized primary carbocation. The primary resonance contributors involve the positive charge at the ortho and para positions of the benzene (B151609) ring.

The stability of substituted this compound cations is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), further stabilize the cation by delocalizing the positive charge through their lone pairs (a +M or +R effect). Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), destabilize the cation by intensifying the positive charge on the ring and the benzylic carbon (a -M or -R effect).

Quantitative Analysis of this compound Cation Stability

The stability of carbocations can be quantified through various theoretical and experimental metrics. In computational chemistry, a common approach is to calculate the energy of reactions involving the carbocation, such as hydride affinity (HA) or through the use of isodesmic reactions. A lower hydride affinity indicates a more stable carbocation, as it has a lesser tendency to accept a hydride ion. Isodesmic reactions, which conserve the number and types of bonds, are particularly useful for calculating stabilization energies with a high degree of accuracy due to the cancellation of systematic errors in computational methods.

The following tables summarize key quantitative data on the stability of this compound and related carbocations.

| Carbocation | Type | Hydride Affinity (kcal/mol) |

| Phenylmethyl carbocation | Primary | 118 |

| Diphenylmethyl carbocation | Secondary | 105 |

| Triphenylmethyl carbocation | Tertiary | 96 |

Table 1: Hydride Affinities of Phenyl-Substituted Methyl Cations.

| Carbocation System | Relative Energy (kcal/mol) |

| Benzyl Cation (from Toluene) | 0.0 |

| 1-Naphthylmethyl Cation | -10 to -12 |

| 1-Naphthylmethyl with 4-Methoxy Substituent | -4 |

| 1-Naphthylmethyl with multiple Methoxy groups | up to -36 |

Table 2: Calculated Relative Stabilities of Benzylic-type Carbocations.[1] All molecular geometries were calculated at the B3LYP/6-31G(d) level of theory.[1]

Detailed Computational Protocol for Determining this compound Cation Stability

This section outlines a detailed protocol for calculating the stabilization energy of a substituted this compound cation using Density Functional Theory (DFT) and an isodesmic reaction approach. The B3LYP functional with the 6-31G(d) basis set is a widely used and reliable method for such calculations.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

Step 1: Building the Molecular Structures

-

Construct the 3D structures of the following molecules using a molecular modeling program (e.g., GaussView, Avogadro):

-

The substituted this compound cation of interest (e.g., p-methoxythis compound cation).

-

The corresponding substituted toluene (B28343) (e.g., p-methoxytoluene).

-

The unsubstituted this compound cation.

-

Toluene.

-

Step 2: Geometry Optimization and Frequency Calculation

-

For each of the four molecules, perform a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G(d) basis set.

-

The input file for a program like Gaussian would typically include the following keywords in the route section: #p B3LYP/6-31G(d) Opt Freq.

-

Ensure that the optimization converges to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the frequency calculation output.

Step 3: Energy Extraction

-

From the output files of the frequency calculations, extract the sum of electronic and thermal enthalpies for each of the four optimized structures. This value is typically labeled as "Sum of electronic and thermal Enthalpies" or a similar designation.

Step 4: Calculation of the Isodesmic Reaction Enthalpy

-

The isodesmic reaction for calculating the stabilization energy (SE) of the substituted this compound cation is as follows:

-

p-X-C₆H₄CH₂⁺ + C₆H₅CH₃ → p-X-C₆H₅CH₃ + C₆H₄CH₂⁺

-

-

Calculate the enthalpy change (ΔH) for this reaction using the extracted energies:

-

ΔH = [E(p-X-C₆H₅CH₃) + E(C₆H₄CH₂⁺)] - [E(p-X-C₆H₄CH₂⁺) + E(C₆H₅CH₃)]

-

-

The stabilization energy (SE) is the negative of the reaction enthalpy:

-

SE = -ΔH

-

A positive stabilization energy indicates that the substituent stabilizes the this compound cation relative to the unsubstituted case.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound cation stability.

References

The Synthetic Potential of Benzylium Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzylium ions, carbocations characterized by a positive charge on a benzylic carbon, are pivotal reactive intermediates in organic synthesis. Their inherent stability, arising from charge delocalization across the aromatic ring, allows for their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the generation, stability, and synthetic utility of this compound derivatives, with a focus on their application in the construction of complex molecular architectures and in drug development.

Core Concepts: Structure and Stability of this compound Ions

The defining feature of a this compound ion is the resonance stabilization of the positive charge. The vacant p-orbital of the carbocationic center aligns with the π-system of the aromatic ring, delocalizing the charge and significantly increasing the ion's stability compared to simple alkyl carbocations. This delocalization can be represented by multiple resonance structures.

The stability of this compound ions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) at the ortho and para positions further stabilize the carbocation by participating in resonance and inductive effects, while electron-withdrawing groups (EWGs) have a destabilizing effect.

Quantitative Stability: Electrophilicity Parameters

A quantitative measure of the reactivity and stability of carbocations is provided by the electrophilicity parameter (E), as established in Mayr's database of reactivity parameters. A more negative E value corresponds to a more stable and less reactive carbocation. The following table summarizes the electrophilicity parameters for a range of substituted diarylmethyl cations, which serve as excellent models for understanding the stability of this compound derivatives.

| Carbocation Precursor (Ar₂CH-X) | Substituents (Ar) | Electrophilicity Parameter (E) |

| (4-MeO-C₆H₄)₂CHCl | 4-Methoxy | -5.90 |

| (4-Me-C₆H₄)₂CHCl | 4-Methyl | -3.73 |

| (C₆H₅)₂CHCl | Unsubstituted | -0.84 |

| (4-F-C₆H₄)₂CHCl | 4-Fluoro | -0.13 |

| (4-Cl-C₆H₄)₂CHCl | 4-Chloro | +0.27 |

| (4-Br-C₆H₄)₂CHCl | 4-Bromo | +0.43 |

| (4-CF₃-C₆H₄)₂CHCl | 4-Trifluoromethyl | +2.83 |

Data sourced from Mayr's Database of Reactivity Parameters.

Generation of this compound Ions: Synthetic Methodologies

This compound ions are typically generated in situ from stable precursors. The choice of method depends on the desired reactivity and the substrate's functional group tolerance.

From Benzyl (B1604629) Halides and Alcohols (Sₙ1 Conditions)

The solvolysis of benzyl halides or the acid-catalyzed dehydration of benzyl alcohols are classic methods for generating this compound ions. These reactions proceed via an Sₙ1 mechanism, where the rate-determining step is the formation of the carbocation. Polar, protic solvents facilitate the ionization of the C-X or C-O bond.

Friedel-Crafts Alkylation

In the presence of a Lewis acid catalyst, benzyl halides act as potent electrophiles in Friedel-Crafts alkylation reactions. The Lewis acid coordinates to the halogen, promoting the formation of a this compound ion or a highly polarized complex, which then undergoes electrophilic aromatic substitution.

Synthetic Applications in Drug Development

The ability to form new carbon-carbon bonds via this compound intermediates has been harnessed in the synthesis of numerous pharmaceutical agents.

Synthesis of Tamoxifen

The selective estrogen receptor modulator (SERM) Tamoxifen, a cornerstone in the treatment of breast cancer, can be synthesized via a route involving a key carbon-carbon bond formation that can be rationalized through a this compound-like intermediate. One synthetic approach utilizes the McMurry reaction, which involves the reductive coupling of two ketone moieties. A plausible mechanism involves the formation of a titanium-ketyl radical that can be conceptually related to the reactivity of a carbocationic species.

Synthesis of Combretastatin A-4

Combretastatin A-4, a potent natural product with anti-cancer properties, is a stilbenoid derivative. Its synthesis often employs the Wittig reaction to construct the characteristic cis-alkene bridge. While the Wittig reaction does not proceed through a free carbocation, the polarization of the carbonyl group and the ylide can be conceptually linked to the electrophilic nature of a this compound-type species.

Experimental Protocols

General Protocol for the Generation of a this compound Ion via Solvolysis of a Benzyl Halide

This protocol describes a general procedure for the Sₙ1 solvolysis of a substituted benzyl chloride to generate the corresponding this compound ion, which is then trapped by a nucleophilic solvent (e.g., ethanol).

Materials:

-

Substituted benzyl chloride (e.g., 4-methoxybenzyl chloride)

-

Ethanol (B145695) (anhydrous)

-

Silver nitrate (B79036) solution (optional, for qualitative detection of chloride ion formation)

-

Dry test tubes

-

Water bath

Procedure:

-

Place approximately 1 mL of anhydrous ethanol into a dry test tube.

-

Add 2-3 drops of the substituted benzyl chloride to the ethanol.

-

Observe the reaction mixture. The formation of a precipitate (if a silver nitrate solution is added) or a change in color may indicate the progress of the reaction.

-

For less reactive benzyl chlorides, gently warm the mixture in a water bath to facilitate the reaction.

-

The product, the corresponding benzyl ethyl ether, can be isolated and characterized by standard analytical techniques (e.g., GC-MS, NMR).

Protocol for Friedel-Crafts Benzylation of an Aromatic Compound

This protocol outlines the benzylation of an electron-rich aromatic compound (e.g., anisole) with benzyl chloride using a Lewis acid catalyst.

Materials:

-

Anisole

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Drying tube

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and the aromatic substrate (e.g., anisole).

-

Cool the flask in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise with stirring.

-

Once the Lewis acid has dissolved, add the benzylating agent (e.g., benzyl chloride) dropwise.

-

Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes related to this compound derivatives.

Conclusion

This compound derivatives are indispensable intermediates in modern organic synthesis. Their unique stability and reactivity profile enable a diverse range of chemical transformations, making them valuable tools for the construction of complex molecules, including many with significant biological activity. A thorough understanding of the factors governing their formation and reactivity is crucial for researchers and professionals in the fields of synthetic chemistry and drug development. The continued exploration of novel methods for generating and utilizing these versatile intermediates will undoubtedly lead to the discovery of new and efficient synthetic routes to important molecular targets.

Aromaticity and Anti-Aromaticity in Benzylium Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylium cation, a foundational carbocation in organic chemistry, presents a fascinating case study in the principles of aromaticity and anti-aromaticity. While the benzene (B151609) ring itself is quintessentially aromatic, the exocyclic carbenium center significantly influences the electronic structure and stability of the overall system. This technical guide provides a comprehensive analysis of the aromatic character of this compound systems, contrasting them with related aromatic and anti-aromatic species. It delves into the theoretical underpinnings of Hückel's rule, explores experimental and computational data quantifying stability and structure, and outlines detailed protocols for the characterization of these reactive intermediates. This document is intended to serve as a detailed resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction: The Concept of Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms.[1][2][3] This enhanced stability is a consequence of the delocalization of π-electrons over the entire ring system. The foundational rule for predicting aromaticity in monocyclic, conjugated systems is Hückel's rule, formulated by Erich Hückel in 1931.[2][3][4]

Hückel's Rule states that a planar, cyclic, fully conjugated molecule is aromatic if it has (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). [2][4]

Conversely, a planar, cyclic, fully conjugated molecule is considered anti-aromatic if it possesses 4n π-electrons. Anti-aromatic systems are highly unstable and reactive.[5] Molecules that do not meet the criteria of being cyclic, planar, and fully conjugated are classified as non-aromatic .[5]

The this compound cation (C₇H₇⁺) consists of a benzene ring attached to a CH₂⁺ group. The benzene ring itself contains 6 π-electrons, a Hückel number (n=1), making it aromatic. The exocyclic carbocationic center, however, introduces complexities to the electronic structure and overall stability of the molecule. This guide will explore these complexities in detail.

The this compound Cation: A Case Study in Aromaticity

The this compound cation is a resonance-stabilized carbocation. The positive charge is not localized on the exocyclic carbon but is delocalized into the benzene ring through resonance, as depicted in the resonance structures below. This delocalization contributes significantly to its stability.

|

|

|

|

While the this compound cation is stabilized by resonance, its aromatic character is primarily associated with the 6 π-electron system of the benzene ring, which remains intact across the major resonance contributors. The exocyclic p-orbital of the carbocation participates in this delocalization but does not alter the aromatic nature of the ring itself.

Contrasting Systems: Tropylium (B1234903) Cation and Benzyl (B1604629) Anion

To fully appreciate the electronic nature of the this compound cation, it is instructive to compare it with its isomer, the tropylium cation, and its corresponding anionic counterpart, the benzyl anion.

The Tropylium Cation: A True Aromatic Ion

The tropylium cation (C₇H₇⁺) is a seven-membered ring system with a positive charge. It is a planar, cyclic, and fully conjugated system containing 6 π-electrons (n=1), perfectly fulfilling Hückel's rule for aromaticity.[6] This makes the tropylium cation exceptionally stable, even more so than the this compound cation.

The Benzyl Anion: An Anti-Aromatic System?

The benzyl anion (C₇H₇⁻) is formed by the deprotonation of toluene. It possesses a total of 8 π-electrons (6 from the ring and 2 from the exocyclic carbanion). If the benzyl anion were to adopt a planar, fully conjugated structure, it would have 8 π-electrons, fitting the 4n rule (n=2) for anti-aromaticity. However, to avoid this destabilization, the CH₂⁻ group tends to pucker out of the plane of the benzene ring, disrupting full conjugation and rendering the system non-aromatic rather than truly anti-aromatic.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on this compound and related systems.

Table 1: Thermodynamic Stability Data

| Species | Relative Stability (kcal/mol) | Hydride Affinity (kcal/mol) | Gas-Phase Acidity of Parent (kcal/mol) |

| This compound Cation | 0 | ~118 | Toluene: ~37 |

| Tropylium Cation | -7 to -9 | - | Cycloheptatriene: ~36 |

| Benzyl Anion | - | - | Toluene: ~37 |

Note: Relative stability is with respect to the this compound cation. A more negative value indicates greater stability. Gas-phase acidity (proton affinity of the anion) of the parent hydrocarbon is a measure of the stability of the corresponding carbanion.[1][7]

Table 2: Spectroscopic Data

| Species | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| This compound Cation | Not experimentally well-defined for the simple ion | Not experimentally well-defined for the simple ion | 1630, 1564, 1554, 1446, 1355 |

| Tropylium Cation | ~9.2 (s) | ~155 (s) | 1477, 1370, 995 |

| Benzyl Anion | Highly reactive, spectra not readily available | Highly reactive, spectra not readily available | - |

Note: NMR data for the tropylium cation is for the tetrafluoroborate (B81430) salt.[8] IR data for the this compound cation is from gas-phase spectroscopy.

Table 3: Structural Data (Bond Lengths in Å)

| Bond | This compound Cation (Calculated) | Benzene (Experimental) |

| C(exo)-C1 | 1.37 | - |

| C1-C2 | 1.42 | 1.397 |

| C2-C3 | 1.39 | 1.397 |

| C3-C4 | 1.40 | 1.397 |

Experimental Protocols

Gas-Phase Infrared Spectroscopy of Carbocations

Objective: To obtain the vibrational spectrum of a gaseous carbocation to aid in its structural identification.

Methodology: Infrared Pre-dissociation (IR-PD) Spectroscopy of a weakly bound complex.

-

Ion Generation: The carbocation of interest (e.g., this compound cation) is generated in the gas phase from a suitable precursor (e.g., benzyl chloride) via electron impact or chemical ionization.

-

Mass Selection: The ion of interest is mass-selected using a quadrupole mass filter.

-

Ion Trapping and Cooling: The mass-selected ions are injected into a cryogenic ion trap (e.g., a 22-pole trap) cooled to low temperatures (e.g., 10 K). A buffer gas (e.g., He/Ne mixture) is pulsed into the trap to cool the ions and facilitate the formation of weakly bound complexes with an inert "tag" atom (e.g., Ne).

-

IR Irradiation: The trapped, tagged ions are irradiated with a tunable infrared laser (e.g., a free-electron laser).

-

Predissociation and Detection: When the IR frequency is resonant with a vibrational mode of the carbocation, the ion absorbs a photon, leading to the dissociation of the weakly bound tag atom. The depletion of the tagged ion signal or the appearance of the untagged ion is monitored as a function of the IR wavelength.

-

Spectrum Generation: A plot of ion signal intensity versus IR wavenumber yields the infrared spectrum of the carbocation.

X-ray Crystallography of Carbocation Salts

Objective: To determine the precise three-dimensional structure, including bond lengths and angles, of a carbocation in the solid state.

Methodology: Single-Crystal X-ray Diffraction.

-

Synthesis and Crystallization: A stable salt of the carbocation is synthesized, typically with a non-nucleophilic counterion (e.g., SbF₆⁻, BF₄⁻). Single crystals suitable for X-ray diffraction are grown from a suitable solvent system, often at low temperatures to enhance stability. This is a critical and often challenging step.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental diffraction data to obtain the final, high-resolution crystal structure.

-

Data Analysis: Bond lengths, bond angles, and other geometric parameters are extracted from the refined structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Stable Carbocations

Objective: To obtain ¹H and ¹³C NMR spectra of a stable carbocation in solution to probe its electronic structure and symmetry.

Methodology: Solution-State NMR in Superacid Media or with Non-Nucleophilic Counterions.

-

Sample Preparation: A salt of the carbocation with a non-nucleophilic counterion (e.g., BF₄⁻) is dissolved in a deuterated, non-nucleophilic solvent (e.g., CD₂Cl₂, SO₂ClF). Alternatively, the carbocation can be generated in situ by dissolving the corresponding precursor (e.g., benzyl alcohol) in a superacid medium (e.g., FSO₃H-SbF₅/SO₂ClF) at low temperature.

-

NMR Tube Preparation: The solution is transferred to a high-quality NMR tube, which is then sealed.

-

Spectrometer Setup: The NMR experiment is performed on a high-field NMR spectrometer. The probe is cooled to a low temperature (e.g., -80 °C) to maintain the stability of the carbocation.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to an internal or external standard.

Mandatory Visualizations

Conclusion

The this compound cation, while possessing a highly stable aromatic benzene ring, derives its overall stability from the resonance delocalization of the positive charge. It serves as a cornerstone for understanding carbocation chemistry and the nuances of aromaticity. In contrast, the tropylium cation stands out as a truly aromatic ionic species, its exceptional stability a direct consequence of its adherence to Hückel's rule. The benzyl anion, on the other hand, avoids the destabilizing effects of anti-aromaticity by adopting a non-planar geometry. A comprehensive understanding of these systems, supported by both experimental and computational data, is crucial for the rational design of new chemical entities in drug development and materials science, where the modulation of electronic properties and stability is paramount. This guide provides a foundational framework and practical methodologies for the continued investigation of these and related systems.

References

- 1. web.utk.edu [web.utk.edu]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. web.utk.edu [web.utk.edu]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Tropylium cation - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]

- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Benzylium-Tropylium Cation Equilibrium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C₇H₇⁺ cation is a fundamental species in organic chemistry, existing primarily as two key isomers: the benzylium cation and the tropylium (B1234903) cation. The equilibrium between these two structures has been a subject of extensive research due to its implications in mass spectrometry, reaction mechanisms, and the fundamental principles of carbocation stability and aromaticity. The this compound cation features a positive charge on the exocyclic methylene (B1212753) carbon attached to a benzene (B151609) ring, while the tropylium cation is a seven-membered aromatic ring with the positive charge delocalized across all seven carbon atoms. This guide provides a comprehensive technical overview of the this compound-tropylium cation equilibrium, focusing on quantitative data, experimental methodologies, and the underlying theoretical principles.

Core Concepts: Stability and Equilibrium

The tropylium cation is the thermodynamically more stable isomer due to its aromatic character, fulfilling Hückel's rule with 6 π-electrons delocalized over a planar, seven-membered ring.[1] In contrast, the this compound cation's positive charge is primarily localized on the benzylic carbon, with some delocalization into the benzene ring through resonance. While less stable than the tropylium cation, the this compound cation is a significant and often kinetically favored intermediate in many chemical reactions.

The equilibrium between the this compound and tropylium cations can be represented as follows:

Caption: The reversible isomerization between the this compound and tropylium cations.

Quantitative Thermodynamic Data

Precise thermodynamic data for the this compound-tropylium equilibrium is crucial for understanding and predicting the behavior of C₇H₇⁺ cations in various chemical environments. The following tables summarize the available quantitative data from experimental and computational studies.

Table 1: Enthalpies of Formation (ΔHf°)

| Cation | ΔHf° at 0 K (kJ/mol) | ΔHf° at 298.15 K (kJ/mol) | Method |

| This compound | 935 ± 9[2] | 908.23 ± 0.28 | Experimental (RRKM modeling) / ATcT |

| Tropylium | 872 ± 6[2] | Not Available | Experimental (RRKM modeling) |

Table 2: Thermodynamic Parameters for this compound ⇌ Tropylium Isomerization

| Parameter | Value | Method |

| ΔH° (0 K) | -63 ± 11 kJ/mol | Calculated from ΔHf° values in Table 1 |

| Energy Difference | 0.2 - 0.5 eV (~19 - 48 kJ/mol) | Various experimental and computational studies |

| Activation Energy (Ea) | ~3-4 eV (~290 - 385 kJ/mol) | Ion Cyclotron Resonance (ICR) experiments[2] |

| Equilibrium Constant (Keq) | Not Experimentally Determined | - |

| ΔG° | Not Experimentally Determined | - |

| ΔS° | Not Experimentally Determined | - |

Note: The discrepancy in the this compound cation's 0 K enthalpy of formation between the RRKM modeling study (935 ± 9 kJ/mol) and the Active Thermochemical Tables (929.57 kJ/mol) should be considered when evaluating the enthalpy of isomerization.

Experimental Protocols

The study of the this compound-tropylium equilibrium has necessitated the development of sophisticated experimental techniques to generate, isolate, and characterize these isomeric cations.

Selective Generation of Isomers

The selective formation of either the this compound or the tropylium cation is paramount for their individual study.

-

This compound Cation Generation: The this compound cation is typically generated from precursors like benzyl (B1604629) chloride, benzyl bromide, or toluene (B28343) through processes such as electron impact or photoionization.[3] The direct cleavage of the carbon-halogen or carbon-hydrogen bond kinetically favors the formation of the this compound structure.

-

Tropylium Cation Generation: The tropylium cation is most cleanly generated from 1,3,5-cycloheptatriene.[4] Hydride abstraction from cycloheptatriene (B165957) leads directly to the formation of the aromatic tropylium cation.

Caption: Experimental workflows for the selective generation of this compound and tropylium cations.

Characterization Techniques

A variety of advanced gas-phase techniques have been employed to characterize the this compound and tropylium cations.

-

Mass Spectrometry: Mass spectrometry is a fundamental tool for identifying the C₇H₇⁺ ion. Techniques like Ion Cyclotron Resonance (ICR) and tandem mass spectrometry are used to study the reactivity and fragmentation of the isomers.[2] A key diagnostic tool is the ion-molecule reaction with a neutral reagent; for instance, the this compound cation reacts with toluene, whereas the tropylium cation is unreactive.[5]

-

Infrared Pre-dissociation (IR-PD) Spectroscopy: This powerful technique provides vibrational spectra of the mass-selected cations. The ions are typically cooled in a cryogenic ion trap and complexed with a weakly bound messenger tag (e.g., Ne or N₂). The complex is then irradiated with an infrared laser. When the laser frequency is resonant with a vibrational mode of the cation, the tag is dissociated, and the resulting change in the ion signal is monitored. This method provides a clean vibrational spectrum of the cation.[3][6]

Caption: A simplified workflow for Infrared Pre-dissociation (IR-PD) spectroscopy of C₇H₇⁺ cations.

-

Saturation Depletion Measurements: This technique is used in conjunction with IR-PD spectroscopy to determine the relative abundance of isomers in a mixture. The ion population is irradiated with a high-power laser at a frequency corresponding to a vibrational band of one isomer, leading to the depletion of that isomer. The remaining ion signal corresponds to the other, non-resonant isomer.[3]

Substituent Effects